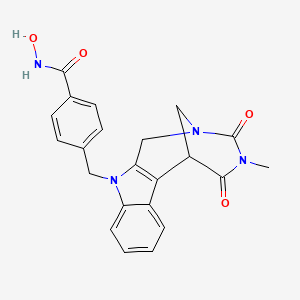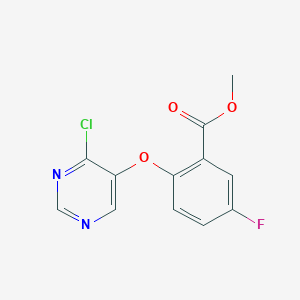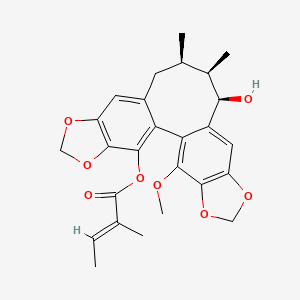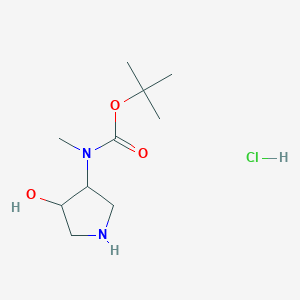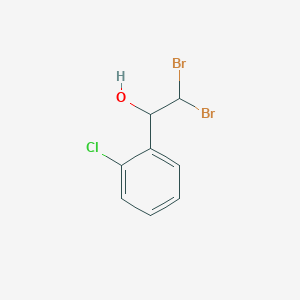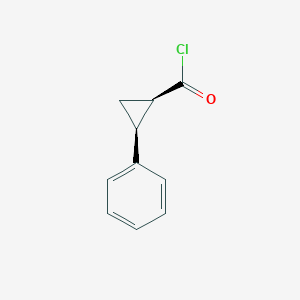
Cyclopropanecarbonyl chloride, 2-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of cyclopropane, featuring a phenyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cis-2-phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cis-2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Cis-2-phenylcyclopropanecarboxylic acid+SOCl2→Cis-2-phenylcyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of cis-2-phenylcyclopropanecarbonyl chloride may involve the use of more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form cis-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous base
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction
Carboxylic Acids: Formed from hydrolysis
Aplicaciones Científicas De Investigación
Cis-2-phenylcyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of cis-2-phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-2-phenylcyclopropanecarbonyl chloride
- 2-phenylcyclopropanecarboxylic acid
- Cyclopropanecarbonyl chloride
Uniqueness
Cis-2-phenylcyclopropanecarbonyl chloride is unique due to its cis-configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it a valuable compound in stereoselective synthesis and the study of stereochemical effects in chemical reactions.
Propiedades
Número CAS |
62624-90-2 |
|---|---|
Fórmula molecular |
C10H9ClO |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
(1R,2S)-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
Clave InChI |
SODZBMGDYKEZJG-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 |
SMILES canónico |
C1C(C1C(=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


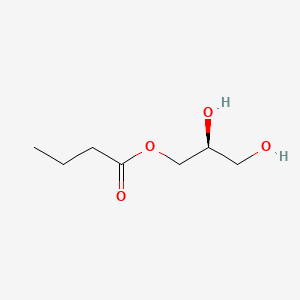
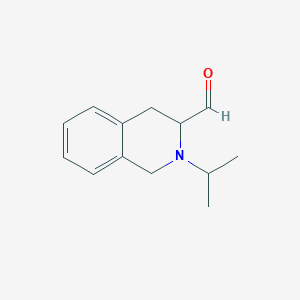
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
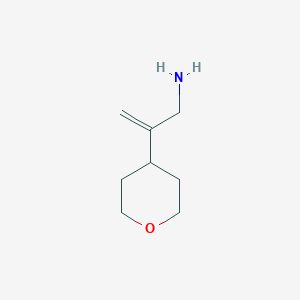
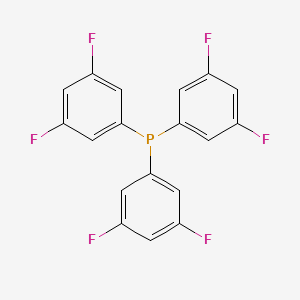
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
